

Spectroscopic Profile of N,N-Dimethyloctanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethyloctanamide*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **N,N-Dimethyloctanamide** (CAS No. 1118-92-9), a C₁₀H₂₁NO amide used as a solvent and in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **N,N-Dimethyloctanamide** is summarized in the tables below. This information is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **N,N-Dimethyloctanamide**. While specific peak-by-peak data with coupling constants can vary slightly based on solvent and instrument parameters, the characteristic chemical shifts are key identifiers.

Table 1: ¹³C NMR Spectroscopic Data for **N,N-Dimethyloctanamide**

Carbon Atom Assignment	Chemical Shift (δ) ppm
Carbonyl (C=O)	170 - 173
N-Methyl (N-(CH ₃) ₂)	~38
N-Methyl (N-(CH ₃) ₂)	~35

Note: The two N-methyl groups may be non-equivalent due to hindered rotation around the amide C-N bond, resulting in two distinct signals.

Table 2: ¹H NMR Spectroscopic Data for **N,N-Dimethyloctanamide** (Predicted)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
N-Methyl (N-(CH ₃) ₂)	~2.9	Singlet	6H
α -Methylene (-CH ₂ -C=O)	~2.3	Triplet	2H
β -Methylene (-CH ₂ -CH ₂ -C=O)	~1.6	Multiplet	2H
Methylene Chain (-CH ₂) ₄ -)	~1.3	Multiplet	8H
Terminal Methyl (-CH ₃)	~0.9	Triplet	3H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N,N-Dimethyloctanamide**. The key absorption bands are characteristic of a tertiary amide and a long alkyl chain.^[1]

Table 3: Key Infrared (IR) Absorption Bands for **N,N-Dimethyloctanamide**

Wavenumber (cm ⁻¹)	Functional Group	Description
2850 - 3000	C-H	Alkyl chain stretching
~1640 - 1670	C=O	Tertiary amide carbonyl stretching
1350 - 1470	C-H	CH ₂ /CH ₃ bending

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **N,N-Dimethyloctanamide**, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry (MS) Data for **N,N-Dimethyloctanamide**

Parameter	Value	Ionization Method
Molecular Weight	171.28 g/mol	-
Precursor Ion ([M+H] ⁺)	172.1695907513 m/z	ESI-QTOF
Top Peak (m/z)	87, 58	GC-MS
2nd Highest Peak (m/z)	45	GC-MS
3rd Highest Peak (m/z)	72	GC-MS

Note: The fragmentation pattern can vary depending on the ionization technique and energy. The listed m/z values represent significant fragments observed in GC-MS analysis.[\[2\]](#)

Experimental Protocols

While specific instrument parameters for the cited data are not available, this section outlines generalized experimental protocols for the spectroscopic analysis of a compound like **N,N-Dimethyloctanamide**.

NMR Spectroscopy

- **Sample Preparation:** A sample of **N,N-Dimethyloctanamide** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **N,N-Dimethyloctanamide** is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is collected. The instrument software automatically subtracts the background to produce the final spectrum, typically scanned over a range of 4000 to 400 cm^{-1} .

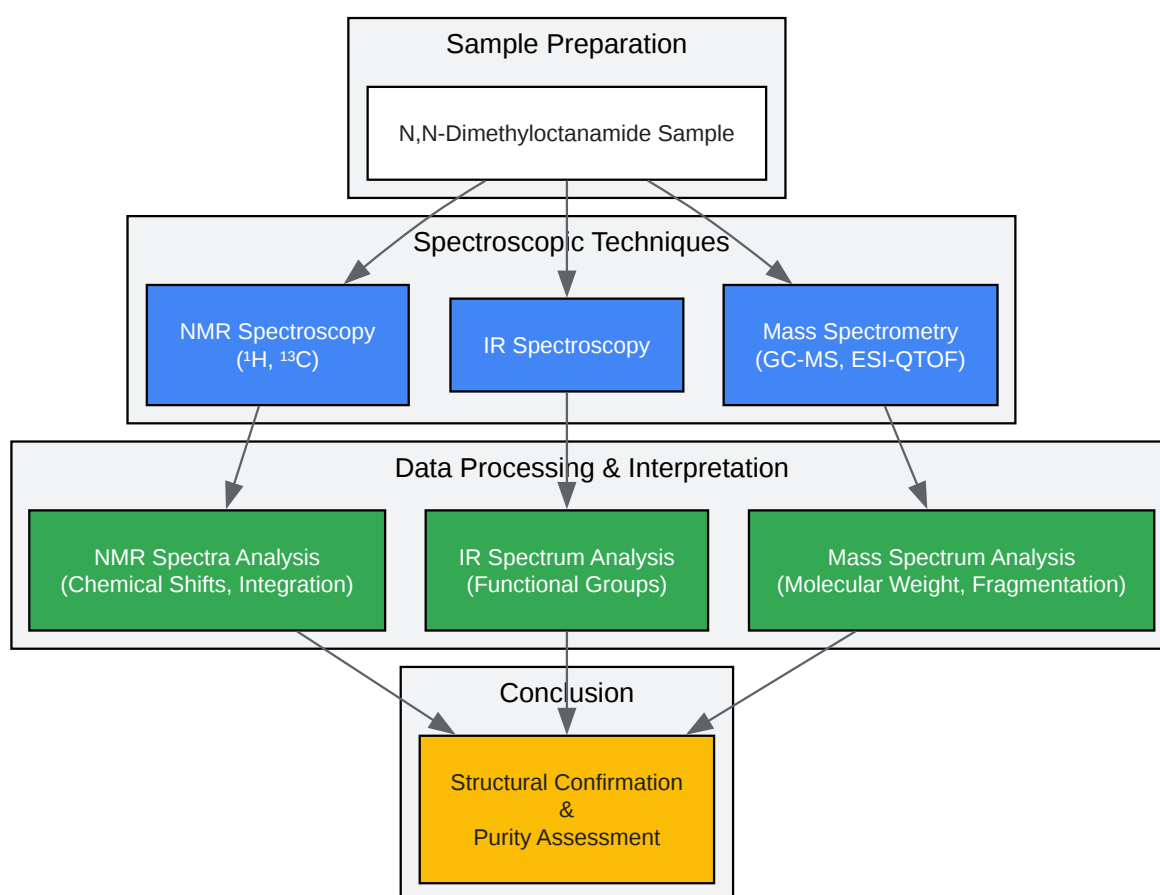
Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **N,N-Dimethyloctanamide** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- **GC Separation:** The sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.

- **MS Analysis:** As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **N,N-Dimethyloctanamide**.



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Caption: Generalized workflow for the spectroscopic analysis of **N,N-Dimethyloctanamide**.

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References

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- 2. N,N-Dimethyloctanamide | C₁₀H₂₁NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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